molecular formula C14H23NO4 B1423496 4-[3-(Oxolan-2-yl)propanamido]cyclohexane-1-carboxylic acid CAS No. 1184771-07-0

4-[3-(Oxolan-2-yl)propanamido]cyclohexane-1-carboxylic acid

Cat. No.: B1423496
CAS No.: 1184771-07-0
M. Wt: 269.34 g/mol
InChI Key: JVAZVMXJIDFFFC-UHFFFAOYSA-N
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Description

4-[3-(Oxolan-2-yl)propanamido]cyclohexane-1-carboxylic acid is a synthetic organic compound with the molecular formula C14H23NO4 It is characterized by the presence of an oxolane ring, a cyclohexane ring, and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(Oxolan-2-yl)propanamido]cyclohexane-1-carboxylic acid typically involves the following steps:

    Formation of the Oxolane Ring: The oxolane ring can be synthesized through the cyclization of a suitable diol precursor under acidic conditions.

    Amidation Reaction: The oxolane-containing intermediate is then reacted with a propanoyl chloride derivative to form the amide linkage.

    Cyclohexane Carboxylation:

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[3-(Oxolan-2-yl)propanamido]cyclohexane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other derivatives.

    Substitution: The amide and carboxylic acid groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like thionyl chloride and phosphorus tribromide can facilitate substitution reactions.

Major Products Formed

    Oxidation: Products may include ketones, aldehydes, or carboxylic acids.

    Reduction: Alcohols and amines are common products.

    Substitution: Halogenated derivatives and other substituted compounds can be formed.

Scientific Research Applications

4-[3-(Oxolan-2-yl)propanamido]cyclohexane-1-carboxylic acid has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[3-(Oxolan-2-yl)propanamido]cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The oxolane ring and amide linkage play crucial roles in binding to these targets, influencing biological pathways and eliciting specific effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-[3-(Tetrahydrofuran-2-yl)propanamido]cyclohexane-1-carboxylic acid
  • 4-[3-(Dioxolane-2-yl)propanamido]cyclohexane-1-carboxylic acid

Uniqueness

4-[3-(Oxolan-2-yl)propanamido]cyclohexane-1-carboxylic acid is unique due to the presence of the oxolane ring, which imparts specific chemical and biological properties. Its structural features allow for distinct interactions with molecular targets, making it valuable for various applications.

Properties

IUPAC Name

4-[3-(oxolan-2-yl)propanoylamino]cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO4/c16-13(8-7-12-2-1-9-19-12)15-11-5-3-10(4-6-11)14(17)18/h10-12H,1-9H2,(H,15,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVAZVMXJIDFFFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CCC(=O)NC2CCC(CC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-[3-(Oxolan-2-yl)propanamido]cyclohexane-1-carboxylic acid
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4-[3-(Oxolan-2-yl)propanamido]cyclohexane-1-carboxylic acid
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4-[3-(Oxolan-2-yl)propanamido]cyclohexane-1-carboxylic acid
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4-[3-(Oxolan-2-yl)propanamido]cyclohexane-1-carboxylic acid
Reactant of Route 5
4-[3-(Oxolan-2-yl)propanamido]cyclohexane-1-carboxylic acid
Reactant of Route 6
4-[3-(Oxolan-2-yl)propanamido]cyclohexane-1-carboxylic acid

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